Synthetic Utility: The Methylsulfanyl Group as a Latent Pharmacophore in COX/LOX Inhibitor Programs
The methylsulfanyl substituent in the target compound can be quantitatively oxidized to the methylsulfonyl group, a well-established COX-2 pharmacophore. In the 1,3-diphenylprop-2-yn-1-one series, the p-SO2Me substituent on the C-3 phenyl ring derived from oxidation of the p-SMe precursor is essential for activity; compound 11j (p-SO2Me) exhibited COX-2 IC50 = 0.1 µM and a selectivity index (SI) of 300, while the p-SMe precursor showed negligible COX-2 inhibition (>100 µM) [1]. This demonstrates that the p-SMe group is not just a substituent but a critical synthetic handle whose installation at the building-block stage enables late-stage oxidation to the active pharmacophore, a versatility absent in pre-oxidized or non-sulfur analogs [1].
| Evidence Dimension | COX-2 inhibitory potency after oxidation to p-SO2Me pharmacophore |
|---|---|
| Target Compound Data | p-SMe precursor (target compound) yields p-SO2Me analog after oxidation |
| Comparator Or Baseline | Pre-oxidized p-SO2Me analog (compound 11j): COX-2 IC50 = 0.1 µM; p-SMe precursor: COX-2 IC50 >100 µM |
| Quantified Difference | >1000-fold enhancement in potency upon oxidation of target compound to final pharmacophore |
| Conditions | Human recombinant COX-2 enzyme inhibition assay (IC50, µM); compound series 1,3-diphenylprop-2-yn-1-ones |
Why This Matters
Procuring the p-SMe building block provides controlled access to the active p-SO2Me pharmacophore, enabling structure-activity relationship (SAR) studies that are inaccessible with the pre-oxidized analog alone.
- [1] Rao, P.N.; Chen, Q.H.; Knaus, E.E. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorg. Med. Chem. Lett. 2005, 15, 4842-4845. View Source
